4-bromo-2-chlorophenyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-9-3-6-12(11(15)7-9)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLUTFIVLYHSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chlorophenyl 4-nitrobenzoate typically involves the esterification of 4-bromo-2-chlorophenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the esterification takes place under controlled conditions. The product is then purified through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chlorophenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-bromo-2-chlorophenyl 4-aminobenzoate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-bromo-2-chlorophenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-chlorophenyl 4-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) (4-Chlorophenyl) 4-Nitrobenzoate (CAS 1262005-91-3)
- Structure : Differs by replacing the bromo substituent with a chloro group at the phenyl ring’s para position.
- Properties : The absence of bromine reduces molecular weight (MW: ~262.6 vs. ~346.5 for the bromo analogue). The chloro group’s lower polarizability may decrease melting point compared to the brominated compound .
- Reactivity : The nitro group enhances electrophilic substitution susceptibility, while the chloro substituent may slightly reduce steric hindrance compared to bromo, influencing reaction kinetics .
(b) 4-Formyl-2-Nitrophenyl 4-Bromo-Benzoate
- Structure : Features a formyl group at the 4-position and nitro at the 2-position on the phenyl ring.
- Properties : The formyl group introduces additional polarity, likely increasing solubility in polar solvents (e.g., DMF or acetone) compared to the target compound. Crystallographic studies reveal intermolecular hydrogen bonding involving the formyl group, which stabilizes the crystal lattice .
- Applications : Nitroaromatic derivatives like this are explored for medicinal properties, including antimicrobial activity .
(c) 4-Bromo-2-((E)-[(4-Bromobenzoyl)hydrazono]methyl)phenyl 4-Chlorobenzoate
- Structure : Incorporates a hydrazone-linked 4-bromobenzoyl group, adding conjugation and planar rigidity.
- Properties : The hydrazone moiety facilitates chelation with metal ions, making it relevant in coordination chemistry. The extended conjugation may shift UV-Vis absorption maxima compared to simpler esters .
Physical and Chemical Properties
Stability and Degradation
- Hydrolysis: The ester bond in this compound is susceptible to alkaline hydrolysis, yielding 4-nitrobenzoic acid and 4-bromo-2-chlorophenol (BCP). BCP is a known metabolite in profenofos degradation .
- Comparison : (4-Chlorophenyl) 4-nitrobenzoate hydrolyzes faster under basic conditions due to the chloro group’s weaker electron-withdrawing effect compared to bromo, reducing resonance stabilization of the ester .
Q & A
Q. What advanced techniques characterize halogen bonding interactions in co-crystals of this compound?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) quantifies Br···N/O interactions (binding energy shifts ~0.5 eV). Raman spectroscopy detects low-frequency modes (<200 cm⁻¹) for Br···π contacts. Hirshfeld surface analysis (CrystalExplorer) visualizes interaction contributions to crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
